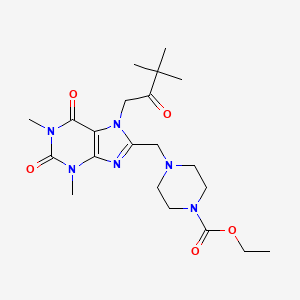
(E)-3-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide, also known as FTEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. FTEA is a conjugated molecule that contains both furan and thiophene moieties, which are known to possess unique electronic and chemical properties.
Applications De Recherche Scientifique
Intramolecular Cyclization and Organic Synthesis
- Alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are structurally related to (E)-3-(furan-2-yl) acrylamide, have shown potential in organic synthesis. These compounds can undergo intramolecular cyclization to form various dihydrothiopyrano furans, which are useful in creating complex organic molecules (Pevzner, 2021).
Stereoselective Synthesis
- The use of furan derivatives in the Diels-Alder reaction with ethyl (E)-3-nitroacrylate has been instrumental in the stereoselective synthesis of amino acid derivatives. This showcases the utility of furan-based compounds like (E)-3-(furan-2-yl) acrylamide in synthesizing biologically relevant molecules (Masesane & Steel, 2004).
Enantioselective Ene-Reduction
- (E)-3-(furan-2-yl) acrylamide derivatives have been synthesized and used in enantioselective ene-reduction reactions with marine and terrestrial fungi. These reactions are significant for creating enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals (Jimenez et al., 2019).
Antiviral Research
- Compounds similar to (E)-3-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide have shown potential as inhibitors against the SARS coronavirus. Specifically, a novel chemical compound was found to suppress the enzymatic activities of the SARS coronavirus helicase, which is critical for viral replication (Lee et al., 2017).
Photochemical Applications
- Thiophene dyes derived from acrylonitriles, closely related to (E)-3-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide, have been studied for their nonlinear optical limiting properties. These properties are significant in the development of materials for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications (Anandan et al., 2018).
Photovoltaic Research
- Phenothiazine derivatives, incorporating furan and thiophene units similar to (E)-3-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide, have been used in dye-sensitized solar cells. The incorporation of furan as a conjugated linker showed an improvement in solar energy-to-electricity conversion efficiency, underscoring the potential of such compounds in renewable energy technologies (Kim et al., 2011).
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(6-5-11-3-1-9-16-11)14-8-7-12-4-2-10-17-12/h1-6,9-10H,7-8H2,(H,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIRCPHDBPFOBH-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2885967.png)

![6-Cyclopropyl-2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2885970.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885974.png)
![7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2885976.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol](/img/structure/B2885977.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate](/img/structure/B2885980.png)
![N-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2885982.png)
![2-chloro-11H-indolo[3,2-c]quinolin-6-ol](/img/structure/B2885983.png)


![Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2885990.png)